Trp-Trp
Overview
Description
“Trp-Trp” likely refers to a dipeptide consisting of two tryptophan (Trp) residues . Tryptophan is an essential amino acid in the human diet and it’s crucial for protein biosynthesis. It’s also a precursor for the synthesis of several important biomolecules, including serotonin and melatonin .
Synthesis Analysis
The synthesis of tryptophan in organisms like Escherichia coli has been developed by employing random mutagenesis and selection . A study generated an L-tryptophan overproducer by combining an intracellular L-tryptophan biosensor and fluorescence-activated cell sorting in E. coli, elucidating the genetic basis for L-tryptophan overproduction .
Molecular Structure Analysis
Transient receptor potential (TRP) channels are cellular sensors for a variety of cellular and environmental signals . They are a class of ion channels found in numerous tissues and cell types and are permeable to a wide range of cations such as Ca2+, Mg2+, Na+, K+, and others . The unique crystal structure of TRP channels makes TRPs attractive drug targets .
Chemical Reactions Analysis
TRP channels are involved in various sensory responses including heat, cold, pain, stress, vision, and taste and can be activated by a number of stimuli . They interact with numerous physiological signaling pathways . The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .
Physical And Chemical Properties Analysis
TRP channels are found in numerous tissues and cell types and are permeable to a wide range of cations such as Ca2+, Mg2+, Na+, K+, and others . They are responsible for various sensory responses including heat, cold, pain, stress, vision, and taste and can be activated by a number of stimuli .
Scientific Research Applications
Educational Outreach in Science
The Young Scientist Program (YSP) demonstrates the successful use of volunteer-based outreach programs in enhancing science education, particularly in underserved communities. This program involves graduate and medical students who develop and lead science modules, including independent research opportunities for middle and high school students and their teachers. This approach has shown significant success in increasing interest and aptitude in science among students, with many participants pursuing advanced degrees in science or education. The YSP model exemplifies the application of Trp-Trp (Tryptophan) in educational outreach and mentorship, promoting science careers among young students (Lynch et al., 2011).
Myofascial Pain Syndromes and Trigger Points
Research on myofascial pain syndromes and trigger points (TrPs) has shown advancements in understanding their roles in pain and neurogenic inflammation. Studies have indicated the importance of these TrPs in various pain-related conditions and their treatment. For instance, research has demonstrated the effectiveness of different therapeutic approaches, such as ultrasound and needling, in treating TrPs, contributing significantly to the field of pain management (Simons & Dommerholt, 2006).
Modified Tryptophans in Membrane-Spanning Channels
Investigations into the properties of modified tryptophans in membrane-spanning channels have provided insights into the roles of tryptophan at the membrane/water interface. These studies are crucial for understanding the conformation and biological function of membrane-spanning proteins. The research combines experimental and theoretical approaches to explore the interactions of Trp with amino acids, water, and lipids, contributing to a deeper understanding of proteins that span biological membranes (Scherer, 2002).
Tunable Resistive Pulse Sensing (TRPS)
TRPS isan experimental technique extensively used in characterizing colloidal particles ranging from nanometers to the size of cells. This method has shown significant growth in applications such as nanomedicine and biotechnology. TRPS is particularly notable in the analysis of extracellular vesicles, drug delivery particles, viruses, and bacteria. It has helped in developing general protocols for measuring particle size, concentration, and charge, significantly advancing these fields of research (Weatherall & Willmott, 2015).
Novel Spectral Classes of Proteins
Research into expanding the genetic code to include noncanonical tryptophan analogues has opened up possibilities for designing novel spectral classes of proteins. This approach has been particularly useful in engineering fluorescent proteins with altered spectral properties, enhancing the methods for protein engineering and design. The incorporation of various Trp-like amino acids into proteins allows for the generation of proteins with tailored spectral properties, aiding in the study of biological macromolecules (Budisa & Pal, 2004).
Targeting Receptors for Pain and Neurogenic Inflammation Treatment
The development of molecules to selectively target receptors like transient receptor potential (TRP) channels has been a significant focus in pain management and neurogenic inflammation research. These studies have contributed to understanding how modulation of these receptors can lead to analgesia and are key in the development of new analgesic drugs (Andreev, Vassilevski, & Kozlov, 2012).
Future Directions
TRP channels have emerged as a promising therapeutic target due to their involvement in several stages of disease development and dissemination . They are implicated in the treatment of a wide range of diseases . Future research will likely focus on understanding the cellular and molecular mechanisms by which TRP channels influence disease, providing new opportunities for the development of targeted therapeutic strategies .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c23-17(9-13-11-24-18-7-3-1-5-15(13)18)21(27)26-20(22(28)29)10-14-12-25-19-8-4-2-6-16(14)19/h1-8,11-12,17,20,24-25H,9-10,23H2,(H,26,27)(H,28,29)/t17-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIHMZLGCZNZBN-PXNSSMCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trp-Trp | |
CAS RN |
20696-60-0 | |
Record name | Tryptophyltryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20696-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Tryptophan, N-L-tryptophyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020696600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20696-60-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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